molecular formula C7H14ClNO2 B138894 Ethyl 1-aminocyclobutanecarboxylate hydrochloride CAS No. 145143-60-8

Ethyl 1-aminocyclobutanecarboxylate hydrochloride

Cat. No. B138894
Key on ui cas rn: 145143-60-8
M. Wt: 179.64 g/mol
InChI Key: YGAYWFFKRVMVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093731

Procedure details

Ethyl 1-aminocyclobutanecarboxylate ##STR153## A solution 1-aminocyclobutanecarboxylic acid (500 mg, 4.34 mmol) in EtOH (10 mL) was saturated with HCl gas, and the mixture was stirred at 23° C. for 4 d. The solvents were vaporated in vacuo, azeotroping with PhMe and CH2Cl2, to give ethyl 1-aminocyclobutanecarboxylate hydrochloride (754 mg, 4.20 mmol) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:5][CH2:4][CH2:3]1.NC1(C(O)=O)CCC1.[ClH:19]>CCO>[ClH:19].[NH2:1][C:2]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:5][CH2:4][CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCC1)C(=O)OCC
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
NC1(CCC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C. for 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
azeotroping with PhMe and CH2Cl2

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Cl.NC1(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: MASS 754 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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